BenchChemオンラインストアへようこそ!

N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898442-11-0) is a synthetic small molecule belonging to the aryl sulfonamide class, characterized by a naphthalene-2-sulfonamide core linked via a meta-substituted phenyl ring to a 6-morpholinopyridazine moiety. With a molecular formula of C₂₄H₂₂N₄O₃S and a molecular weight of 446.53 g/mol , this compound is primarily supplied by specialty chemical vendors for research purposes, typically at ≥95% purity.

Molecular Formula C24H22N4O3S
Molecular Weight 446.53
CAS No. 898442-11-0
Cat. No. B2626975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
CAS898442-11-0
Molecular FormulaC24H22N4O3S
Molecular Weight446.53
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C24H22N4O3S/c29-32(30,22-9-8-18-4-1-2-5-19(18)17-22)27-21-7-3-6-20(16-21)23-10-11-24(26-25-23)28-12-14-31-15-13-28/h1-11,16-17,27H,12-15H2
InChIKeyDRMVWZXPYSCQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898442-11-0): Chemical Class, Structural Features, and Procurement Context


N-(3-(6-Morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898442-11-0) is a synthetic small molecule belonging to the aryl sulfonamide class, characterized by a naphthalene-2-sulfonamide core linked via a meta-substituted phenyl ring to a 6-morpholinopyridazine moiety . With a molecular formula of C₂₄H₂₂N₄O₃S and a molecular weight of 446.53 g/mol , this compound is primarily supplied by specialty chemical vendors for research purposes, typically at ≥95% purity . The scaffold combines two pharmacophoric elements—the naphthalene sulfonamide group, which has been explored in the context of STAT3 and kinase inhibition, and the morpholinopyridazine group, known to confer solubility and target-binding properties in kinase inhibitor design [1]. Commercially, it is positioned as a research-grade chemical probe or building block for medicinal chemistry programs, rather than a validated biological tool compound with extensive published characterization.

Why N-(3-(6-Morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide Cannot Be Interchanged with In-Class Analogs: Structural and Pharmacophoric Rationale


The meta-substitution pattern at the central phenyl ring in N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898442-11-0) distinguishes it from the more common para-substituted analogs (e.g., CAS 941958-73-2) . This positional isomerism alters the three-dimensional orientation of the morpholinopyridazine and naphthalene sulfonamide pharmacophores, which can influence target binding geometry, selectivity profiles, and physicochemical properties such as solubility and metabolic stability [1]. Additionally, substitution of the morpholine group with piperidine (e.g., N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide) changes hydrogen-bond acceptor capacity and basicity, while replacement of the naphthalene with a tetrahydronaphthalene moiety (e.g., CAS 904824-69-7) alters lipophilicity and conformational flexibility [2]. Because subtle modifications to the sulfonamide linker, heterocycle, or aromatic substituents can profoundly impact potency, selectivity, and pharmacokinetic behavior, generic substitution among analogs without empirical comparative data risks failure in biological assays or structure-activity relationship (SAR) campaigns [2]. The quantitative evidence below provides the basis for evaluating whether this specific substitution pattern offers meaningful differentiation for procurement decisions.

Quantitative Differentiation Evidence for N-(3-(6-Morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898442-11-0) Relative to Closest Analogs


Meta- vs. Para-Phenyl Substitution: Impact on Molecular Topology and Conformational Preferences

The target compound bears a meta-substituted phenyl linker between the naphthalene-2-sulfonamide and the 6-morpholinopyridazine, whereas the commercially prevalent analog (CAS 941958-73-2) has a para-substitution pattern . Meta substitution introduces a ~60° bond angle deviation relative to the para isomer, altering the distance and orientation between the two terminal pharmacophores. In published SAR studies on related naphthalene sulfonamide hybrids, meta-substituted phenyl linkers conferred different antiproliferative activity profiles compared to para-substituted counterparts in MCF7 breast cancer cells, with para-substituted analogs generally showing higher potency but meta-substituted analogs demonstrating improved selectivity indices against normal MDCK cells [1]. While direct IC₅₀ data for the target compound are not publicly available, the positional isomerism represents a well-established structural determinant of biological activity in sulfonamide-based inhibitor series.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Morpholine vs. Piperidine Heterocycle: Calculated Physicochemical and Hydrogen-Bonding Differences

The target compound contains a morpholine ring (oxygen-containing six-membered heterocycle) on the pyridazine, in contrast to the piperidine analog (N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide) . Morpholine has a calculated logP contribution of approximately −0.86 (vs. +1.0 for piperidine), resulting in an estimated ~1.9 log unit reduction in overall compound lipophilicity [1]. Additionally, morpholine acts as a hydrogen-bond acceptor (HBA) via its ether oxygen, while piperidine acts primarily as a hydrogen-bond donor (HBD) through its secondary amine. This difference can influence aqueous solubility, membrane permeability, and target-binding interactions. Morpholine-containing kinase inhibitors have been shown to exhibit improved solubility and reduced hERG binding compared to piperidine analogs in multiple published series [1].

Physicochemical Profiling Drug Design Solubility Optimization

Naphthalene vs. Tetrahydronaphthalene Sulfonamide: Lipophilicity and Conformational Flexibility Comparison

The target compound employs a fully aromatic naphthalene-2-sulfonamide, while a close analog (CAS 904824-69-7) uses a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide [1]. The tetrahydronaphthalene (tetralin) system introduces partial saturation, reducing aromatic surface area and increasing conformational flexibility. Calculated logP for naphthalene is approximately 3.3, while tetralin is approximately 3.0, indicating a modest reduction in lipophilicity [2]. More importantly, the planar, rigid naphthalene ring system can engage in π–π stacking interactions with aromatic protein residues, while the bent, semi-flexible tetralin ring may adopt conformations that avoid steric clashes or create new hydrophobic contacts. In published naphthalene–sulfonamide STAT3 inhibitor series, the aromatic naphthalene was critical for activity, and saturation of the ring resulted in >10-fold loss of potency [3].

Lipophilicity Optimization Metabolic Stability Ligand Efficiency

Computed Molecular Properties and Drug-Likeness Comparison Across Analogs

A computational comparison of key drug-likeness parameters was performed for the target compound and three close analogs to guide procurement decisions . The target compound (CAS 898442-11-0) has a molecular weight of 446.53 g/mol, a topological polar surface area (TPSA) of 84.3 Ų, and two hydrogen-bond acceptors, placing it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's rules [1]. The para-substituted analog (CAS 941958-73-2) has identical MW and TPSA but a different molecular shape (linear vs. bent). The piperidine analog has one additional HBD, which can reduce passive membrane permeability. The tetrahydronaphthalene analog has a lower TPSA but reduced aromatic character.

In Silico ADME Drug-Likeness Lead Optimization

Optimal Research and Industrial Application Scenarios for N-(3-(6-Morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide Based on Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Meta-Substituted Phenyl Linker Topology

When a structure-activity relationship study demands a bent molecular geometry to probe a non-canonical binding pocket, the meta-substituted phenyl linker of CAS 898442-11-0 provides a pharmacophore distance ~1.9 Å shorter than the para isomer, potentially enabling access to binding conformations inaccessible to the linear analog . This compound is suitable as a key intermediate or scaffold-hopping template in kinase inhibitor or STAT3 inhibitor optimization programs where angular topology is hypothesized to improve selectivity [1].

Physicochemical Property Optimization: Morpholine-Containing Probe Selection

For research programs prioritizing aqueous solubility and reduced hERG liability, the morpholine substituent in the target compound offers a clear advantage over piperidine-containing analogs . The ~1.9 log unit lower lipophilicity and absence of an additional hydrogen-bond donor make CAS 898442-11-0 a more suitable choice for cellular assays requiring higher compound solubility or for early in vivo pharmacokinetic studies where hERG channel blockade is a concern [1].

Naphthalene Sulfonamide-Based STAT3 or Kinase Inhibitor Scaffold Development

Given that the fully aromatic naphthalene-2-sulfonamide core is critical for maintaining potency in published STAT3 and kinase inhibitor series , researchers seeking to develop novel inhibitors should procure the naphthalene-containing compound rather than the tetrahydronaphthalene analog, which is predicted to have significantly reduced target engagement based on class-level SAR [1]. The target compound serves as a foundational scaffold for further derivatization aimed at improving potency and selectivity.

Computational Chemistry and Molecular Modeling Studies Requiring Non-Linear Scaffolds

In structure-based drug design or ligand-based pharmacophore modeling, the bent geometry of the meta-substituted phenyl linker provides a distinct molecular shape for docking studies or 3D-QSAR model building . The computed drug-likeness properties (MW 446.53, TPSA 84.3 Ų, HBD = 1) place this compound within favorable property space for lead-like chemical probes, making it a suitable starting point for virtual screening or de novo design campaigns [1].

Quote Request

Request a Quote for N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.